N-(2,6-dimethylphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide is an organic compound with significant interest in medicinal chemistry. This compound features a complex structure that includes elements such as a dimethylphenyl group, a pyrimidine moiety, and a trifluoromethyl group, which contribute to its potential biological activity.
This compound can be classified under amides, specifically as a substituted acetamide. Its molecular formula is with a molecular weight of approximately 415.416 g/mol . The presence of the trifluoromethyl group suggests potential applications in pharmaceuticals due to its ability to enhance metabolic stability and lipophilicity .
The synthesis of N-(2,6-dimethylphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:
The molecular structure of N-(2,6-dimethylphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide showcases several functional groups:
The compound's InChI key is QEVHUWCUQSSQKI-UHFFFAOYSA-N, and it has a canonical SMILES representation of CC1=C(C(=CC=C1)C)NC(=O)CN2CCC(CC2)O .
The reactivity of N-(2,6-dimethylphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide can be attributed to its functional groups:
These reactions highlight the compound's versatility for further chemical modifications .
N-(2,6-dimethylphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide exhibits several notable physical properties:
Chemical properties include stability under ambient conditions but may require careful handling due to potential reactivity of functional groups .
N-(2,6-dimethylphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide has potential applications in various fields:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7